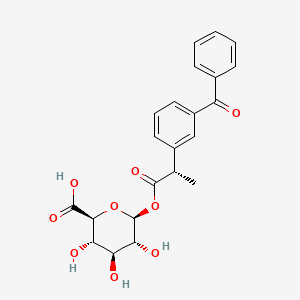
(S)-Ketoprofen Acyl-|A-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ketoprofen Acyl-|A-D-glucuronide is a metabolite of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound is formed through the conjugation of ketoprofen with glucuronic acid, a process known as glucuronidation. The resulting acyl glucuronide is an important metabolite in the body’s drug metabolism pathways, playing a significant role in the excretion and detoxification of ketoprofen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ketoprofen Acyl-|A-D-glucuronide typically involves the enzymatic or chemical conjugation of ketoprofen with glucuronic acid. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include an aqueous environment with a suitable buffer to maintain pH stability, typically around pH 7.4. The reaction may also require cofactors such as UDP-glucuronic acid to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis using recombinant UGT enzymes. The process is optimized for high yield and purity, often involving bioreactors to maintain controlled reaction conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ketoprofen Acyl-|A-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and transacylation. These reactions are crucial for its metabolism and excretion in the body.
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, typically catalyzed by enzymes such as β-glucuronidases. The reaction conditions include a slightly acidic to neutral pH and the presence of water.
Oxidation: Oxidative reactions can occur under the influence of reactive oxygen species (ROS) or enzymatic catalysis by cytochrome P450 enzymes. These reactions often require an oxidative environment and cofactors such as NADPH.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to nucleophilic sites on proteins or other macromolecules. The conditions for transacylation include the presence of nucleophiles such as amino or thiol groups.
Major Products Formed
The major products formed from these reactions include free ketoprofen, glucuronic acid, and various protein adducts resulting from transacylation. These products are crucial for understanding the pharmacokinetics and potential toxicity of ketoprofen.
Applications De Recherche Scientifique
(S)-Ketoprofen Acyl-|A-D-glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways and biotransformation of NSAIDs, providing insights into drug metabolism and detoxification processes.
Biology: The compound is used to investigate the role of glucuronidation in drug metabolism and its impact on protein binding and distribution.
Medicine: Research on this compound helps in understanding the pharmacokinetics and potential side effects of ketoprofen, aiding in the development of safer and more effective NSAIDs.
Industry: The compound is used in the pharmaceutical industry to develop and optimize drug formulations, ensuring better bioavailability and reduced toxicity.
Mécanisme D'action
The mechanism of action of (S)-Ketoprofen Acyl-|A-D-glucuronide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in drug metabolism, such as UGTs and cytochrome P450 enzymes. It also interacts with proteins through transacylation, forming covalent adducts.
Pathways Involved: The glucuronidation pathway is crucial for the detoxification and excretion of ketoprofen. The compound undergoes hydrolysis and oxidation, leading to the formation of free ketoprofen and other metabolites that are excreted via urine and bile.
Comparaison Avec Des Composés Similaires
(S)-Ketoprofen Acyl-|A-D-glucuronide can be compared with other acyl glucuronides such as:
Ibuprofen Acyl-|A-D-glucuronide: Similar to ketoprofen, ibuprofen undergoes glucuronidation to form its acyl glucuronide. Both compounds share similar metabolic pathways but differ in their pharmacokinetic profiles and potential for protein binding.
Naproxen Acyl-|A-D-glucuronide: Naproxen also forms an acyl glucuronide through glucuronidation. The comparison highlights differences in the stability and reactivity of the glucuronide conjugates, impacting their pharmacological and toxicological properties.
The uniqueness of this compound lies in its specific interaction with metabolic enzymes and its potential for forming protein adducts, which can influence its pharmacokinetics and toxicity profile.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16-,17-,18+,19-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-QVTYPLGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857911 |
Source


|
| Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140148-26-1 |
Source


|
| Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
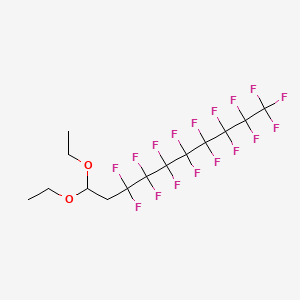
![[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)](/img/new.no-structure.jpg)
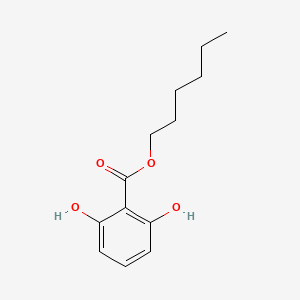
![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)


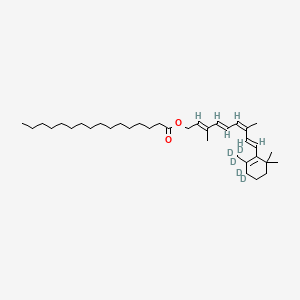
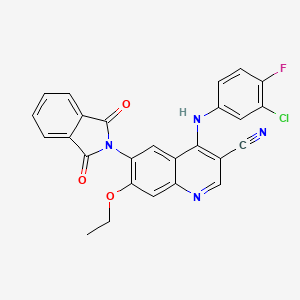
![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)
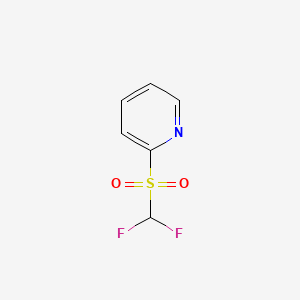
![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
